molecular formula C7H14ClNO2 B580069 Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride CAS No. 1126794-67-9

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Cat. No.: B580069
CAS No.: 1126794-67-9
M. Wt: 179.644
InChI Key: ZDVXNHFLFAPGGA-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS: 1024038-33-2) is a pyrrolidine-derived organic salt with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is commonly used in pharmaceutical research as a chiral building block or intermediate due to its pyrrolidine ring, which is a privileged scaffold in drug discovery. The compound is stored under dry, room-temperature conditions and exhibits safety hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

methyl 2-pyrrolidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXNHFLFAPGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126794-67-9
Record name 3-pyrrolidineacetic acid methyl ester hydrochloride
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Preparation Methods

Esterification of Pyrrolidin-3-ylacetic Acid

The most direct route involves esterifying pyrrolidin-3-ylacetic acid with methanol under acidic conditions. Sulfuric acid or thionyl chloride (SOCl₂) catalyzes the reaction, with SOCl₂ offering superior yields due to in situ generation of HCl, which drives the equilibrium toward ester formation. A typical protocol involves refluxing pyrrolidin-3-ylacetic acid (1.0 equiv) with excess methanol (5.0 equiv) and SOCl₂ (1.2 equiv) at 65°C for 12 hours. The crude ester is then precipitated as the hydrochloride salt by introducing dry HCl gas into the reaction mixture.

Table 1: Esterification Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄MeOH652468
SOCl₂MeOH651289
Amberlyst-15MeOH701872

Cyclization of β-Amino Alcohol Derivatives

Alternative routes employ cyclization strategies. For example, β-amino alcohols such as 3-aminobutanol undergo intramolecular cyclization in the presence of phosgene equivalents to form the pyrrolidine ring. Subsequent acetylation with methyl chloroacetate yields the ester intermediate, which is converted to the hydrochloride salt via HCl/dioxane treatment. This method is advantageous for scalability, with reported yields exceeding 80% when using triphosgene as the cyclization agent.

Reaction Optimization and Mechanistic Insights

Acid Catalysis in Esterification

Protonation of the carboxylic acid group by H₂SO₄ or SOCl₂ enhances electrophilicity, facilitating nucleophilic attack by methanol. SOCl₂-generated HCl suppresses side reactions such as transesterification, as evidenced by HPLC analyses showing ≤2% byproducts compared to 8–12% with H₂SO₄.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but complicate hydrochloride salt isolation. Methanol remains optimal due to its dual role as reactant and solvent, though anhydrous conditions are critical to prevent hydrolysis of the ester intermediate.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (3:1 v/v), yielding white crystalline solids with ≥98% purity (HPLC). Slow cooling (0.5°C/min) enhances crystal homogeneity, as confirmed by X-ray diffraction.

Table 2: Analytical Data for this compound

PropertyValueMethod
Melting Point179–181°CDSC
Purity98%HPLC (UV 254 nm)
¹H NMR (DMSO-d₆)δ 3.65 (s, 3H, OCH₃), 3.15–3.40 (m, 5H, pyrrolidine)400 MHz NMR

Challenges and Mitigation Strategies

Hydrolysis of the Ester Group

Prolonged exposure to moisture during HCl salt formation risks ester hydrolysis. This is mitigated by conducting reactions under inert atmospheres (N₂ or Ar) and using anhydrous HCl gas.

Byproduct Formation

N-Acylation of the pyrrolidine nitrogen may occur during acetylation. Selective protection with tert-butoxycarbonyl (Boc) groups prior to esterification reduces this side reaction, with subsequent deprotection using HCl/dioxane.

Industrial-Scale Considerations

Batch reactors with reflux condensers and pH-controlled HCl gas inlets are preferred for kilogram-scale production. Continuous-flow systems have been piloted for cyclization steps, reducing reaction times by 40% while maintaining yields ≥85% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights structurally related compounds and their similarity scores to Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Difference
Methyl 2-(pyrrolidin-3-yl)acetate 95274-14-9 C₇H₁₃NO₂ 0.97 Free base (no HCl)
Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl 1332459-32-1 C₈H₁₆ClNO₂ 0.95 Ethyl ester vs. methyl ester
Methyl 3-(pyrrolidin-3-yl)propanoate HCl 1211593-43-9 C₈H₁₆ClNO₂ 1.00 Propanoate chain vs. acetate
Ethyl 2-(pyrrolidin-3-yl)acetate HCl 726139-60-2 C₈H₁₆ClNO₂ N/A Ethyl ester; molecular weight: 193.67

Key Observations :

  • Free Base vs. HCl Salt : The free base (CAS 95274-14-9) lacks the hydrochloride counterion, likely altering solubility and stability .
  • Chain Length: Methyl 3-(pyrrolidin-3-yl)propanoate HCl (CAS 1211593-43-9) has an extended carbon chain, which may influence receptor binding or metabolic stability .

Key Observations :

  • Safety Profile : The pyridine derivative (CAS 6419-36-9) shares similar irritation hazards (H315, H319, H335) but lacks H302 , suggesting the pyrrolidine backbone may contribute to oral toxicity in the target compound.
  • Solubility : Hydrochloride salts generally enhance water solubility compared to free bases, critical for bioavailability in drug formulations.

Research and Industrial Relevance

  • Pharmaceutical Intermediates: Pyrrolidine and pyridine derivatives are prevalent in bioactive molecules. For example, ethyl 2-amino-2-(pyridin-3-yl)acetate HCl (CAS 89148-88-9) is used in peptide mimetics .
  • Chiral Resolution : The (S)-enantiomer of Methyl 2-(pyrrolidin-3-yl)acetate HCl (CAS 1024038-33-2) is explicitly marketed, highlighting its role in asymmetric synthesis .

Biological Activity

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, combined with an acetate moiety. Its molecular formula is C7H14ClNO2C_7H_{14}ClNO_2, and it exists as a hydrochloride salt, enhancing its solubility and stability for various applications in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which may modulate biological pathways. This interaction is critical for its potential therapeutic applications .

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). This compound may share similar mechanisms, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence that this compound may possess antimicrobial properties. Compounds with similar structures have shown activity against multidrug-resistant strains of bacteria, suggesting that this compound could be explored for its potential in treating infections caused by resistant pathogens .

In Vitro Studies

  • Cytotoxicity Assays : In vitro studies using the MTT assay have been conducted to assess the cytotoxic effects of this compound on A549 cells. Preliminary results indicate a concentration-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : Similar compounds have been evaluated for their effectiveness against various bacterial strains. For example, derivatives bearing specific functional groups have shown selective activity against Staphylococcus aureus, indicating that this compound may also exhibit comparable antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl (S)-pyrrolidin-3-yl-acetate hydrochlorideSimilar pyrrolidine structureDifferent stereochemistry
Ethyl (S)-2-(pyrrolidin-3-yl)acetate hydrochlorideEthyl group instead of methylPotentially altered pharmacokinetics
Methyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochlorideStereoisomer with distinct propertiesMay exhibit different biological activity

This compound stands out due to its specific structure and potential interactions within biological systems, which may lead to diverse pharmacological effects compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves esterification of 2-(pyrrolidin-3-yl)acetic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Esterification: Use catalytic sulfuric acid or HCl in methanol to drive the reaction to completion .
  • Purification: Employ recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt, as described for structurally similar pyrrolidine derivatives .
  • Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry of HCl during salt formation to avoid excess acid, which may degrade the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC: Employ reverse-phase HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% by area normalization) .
  • NMR: Confirm structure via 1H^1H and 13C^{13}C NMR. Key signals include the methyl ester (δ ~3.6 ppm) and pyrrolidine protons (δ ~1.8–3.2 ppm) .
  • Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z corresponding to [C7_7H12_{12}NO2_2]+^+ (calc. 142.16) and HCl adducts .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage: Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hygroscopic degradation .
  • Spill Management: Neutralize spills with sodium bicarbonate, collect with inert absorbents (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of the pyrrolidine ring be achieved to study chiral effects in drug-receptor interactions?

Methodological Answer:

  • Chiral Catalysis: Use asymmetric hydrogenation of pyrrolidine precursors with Ru-BINAP catalysts to control stereochemistry at the 3-position .
  • Resolution Techniques: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .
  • Validation: Confirm enantiomeric excess (ee) by polarimetry or chiral shift reagents in 1H^1H NMR (e.g., Eu(hfc)3_3) .

Q. What strategies address stability challenges in aqueous solutions for pharmacokinetic studies?

Methodological Answer:

  • pH Control: Maintain solutions at pH 4–6 (buffered with citrate or acetate) to minimize ester hydrolysis. Monitor degradation via HPLC at intervals .
  • Lyophilization: Prepare stable lyophilized powders by freeze-drying in the presence of cryoprotectants (e.g., trehalose) .
  • Kinetic Studies: Conduct accelerated stability testing at 40°C/75% RH to model shelf-life and identify degradation pathways .

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states for ester hydrolysis or salt disproportionation. Key parameters include Gibbs free energy (ΔG) and charge distribution .
  • MD Simulations: Simulate solvation effects in water/DMSO mixtures using AMBER or GROMACS to predict solubility and aggregation behavior .
  • Validation: Cross-reference computational results with experimental data (e.g., kinetic rate constants from UV-Vis spectroscopy) .

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